![molecular formula C15H21NO B1464122 {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol CAS No. 1561218-46-9](/img/structure/B1464122.png)
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” is likely a derivative of piperidine.
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several publications .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” likely contains this piperidine structure as a part of its molecular structure.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Drug Development
Piperidine derivatives, such as “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . The unique structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially make it a valuable tool in the development of new anticancer drugs .
Antimicrobial Applications
Piperidine derivatives are also being utilized as antimicrobial agents . “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially be used in the development of new antimicrobial drugs .
Analgesic Applications
Piperidine derivatives are being utilized as analgesic agents . The unique structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially make it a valuable tool in the development of new analgesic drugs .
Anti-inflammatory Applications
Piperidine derivatives are being utilized as anti-inflammatory agents . “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially be used in the development of new anti-inflammatory drugs .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . The unique structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” could potentially make it a valuable tool in the development of new antipsychotic drugs .
Mechanism of Action
While the specific mechanism of action for “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol” is not mentioned in the search results, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Future Directions
Piperidine and its derivatives continue to be a vital fundament in the production of drugs . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
properties
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-13-15-9-5-11-16(12-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15,17H,5,9-13H2/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOAFNHLWLQSMN-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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